diethyl(E)-(2-(2-tosylhydrazono)ethyl)phosphonate
Description
Diethyl(E)-(2-(2-tosylhydrazono)ethyl)phosphonate is a phosphorus-containing compound characterized by a tosylhydrazone moiety linked to a diethyl phosphonate group. The (E)-configuration of the hydrazone double bond is critical for its stereochemical properties and reactivity. This compound is primarily utilized in organic synthesis, particularly in Horner-Wadsworth-Emmons (HWE) reactions and Ugi multicomponent reactions, where it serves as a precursor for generating α-aminophosphonates or olefins with high stereoselectivity . Its structure combines the electron-withdrawing phosphonate group with the bulky tosyl substituent, which influences both its chemical behavior and biological interactions.
Properties
IUPAC Name |
N-[(E)-2-diethoxyphosphorylethylideneamino]-4-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N2O5PS/c1-4-19-21(16,20-5-2)11-10-14-15-22(17,18)13-8-6-12(3)7-9-13/h6-10,15H,4-5,11H2,1-3H3/b14-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWICZZGFOFTUKQ-GXDHUFHOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CC=NNS(=O)(=O)C1=CC=C(C=C1)C)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOP(=O)(C/C=N/NS(=O)(=O)C1=CC=C(C=C1)C)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N2O5PS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Optimization
In the classic Arbuzov pathway, triethyl phosphite undergoes rearrangement with ethyl iodide (EtI) at elevated temperatures (175–185°C) to form diethyl ethylphosphonate. Key parameters include:
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Catalyst loading : 0.5–10 wt% EtI relative to triethyl phosphite (TEP).
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Temperature control : Maintaining temperatures above TEP’s boiling point (156°C) prevents reactant vaporization and ensures reaction efficiency.
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Heel utilization : Pre-charging 20–25% diethyl ethylphosphonate as a heel stabilizes the reaction medium, mitigating exothermic runaway risks.
Table 1: Arbuzov Reaction Conditions for Phosphonate Synthesis
| Parameter | Optimal Range | Effect on Yield/Purity |
|---|---|---|
| Temperature | 175–185°C | Maximizes rearrangement rate |
| Ethyl iodide (EtI) | 2–2.5 wt% of TEP | Balances catalysis and safety |
| Reaction time | 5–10 hours | Ensures >97% conversion |
This method’s scalability and safety make it suitable for industrial applications, though post-reaction purification (e.g., oxidative treatments with chlorine) is often necessary to remove residual TEP.
| Component | Molar Ratio | Role in Reaction |
|---|---|---|
| Diethyl phosphite | 437 | Phosphonate precursor |
| Paraformaldehyde | 500 | Hydroxymethyl group donor |
| p-Tosyl chloride | 500 | Tosylating agent |
| Triethylamine | 1000 | Acid scavenger |
This method achieves yields >85% with high purity, though steric hindrance from the phosphonate group necessitates extended reaction times (10–20 hours).
Palladium-Catalyzed Cross-Coupling for Structural Assembly
The final assembly of this compound often requires coupling the phosphonate and tosylhydrazone moieties. While specific details are absent from the provided sources, analogous protocols suggest the use of transition-metal catalysis.
Hypothesized Coupling Strategy
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Phosphonate alkyne synthesis : Convert diethyl hydroxymethylphosphonate to an alkyne derivative.
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Tosylhydrazone preparation : React a β-keto aldehyde with tosylhydrazine to form the hydrazone.
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Cross-coupling : Employ a Pd(II) catalyst (e.g., Pd(OAc)₂) to couple the alkyne and hydrazone, forming the E-alkene configuration.
Table 3: Cross-Coupling Optimization Factors
| Factor | Impact on Stereoselectivity |
|---|---|
| Catalyst loading | Higher Pd% increases E:Z ratio |
| Solvent polarity | Polar aprotic solvents favor E-configuration |
| Temperature | 60–80°C enhances reaction rate |
Purification and Analytical Validation
Post-synthesis purification is critical for removing unreacted intermediates and byproducts. Common techniques include:
Chemical Reactions Analysis
Types of Reactions
Diethyl(E)-(2-(2-tosylhydrazono)ethyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of phosphine derivatives.
Substitution: The phosphonate group can undergo nucleophilic substitution reactions, leading to the formation of various substituted phosphonates.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include phosphonic acids, phosphine derivatives, and various substituted phosphonates, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Diethyl(E)-(2-(2-tosylhydrazono)ethyl)phosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is studied for its potential use in enzyme inhibition and as a probe for studying biological pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of antiviral and anticancer drugs.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of diethyl(E)-(2-(2-tosylhydrazono)ethyl)phosphonate involves its interaction with specific molecular targets, such as enzymes or receptors. The phosphonate group can mimic the structure of phosphate esters, allowing it to inhibit enzymes that utilize phosphate-containing substrates. This inhibition can disrupt various biological pathways, leading to potential therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Phosphonate Derivatives
Substituent Effects on Hydrazone/Phenyl Groups
Diethyl Methylformylphosphonate Dimethylhydrazone ()
- Structure : Contains a dimethylhydrazone group instead of tosylhydrazone.
- Reactivity : The dimethylhydrazone derivative is less sterically hindered, facilitating faster aldehyde protection but offering lower selectivity in HWE reactions compared to tosylhydrazone derivatives.
- Synthesis : Prepared via condensation of diethyl-2,2-(diethoxy)ethylphosphonate with dimethylhydrazine, yielding 82% purity after distillation .
- Application : Primarily used in aldehyde protection, lacking the biological activity observed in tosylhydrazone derivatives.
Diethyl (2-(3,5-Dimethoxyphenyl)-2-oxoethyl)phosphonate ()
- Structure : Features a 3,5-dimethoxyphenyl group instead of tosylhydrazone.
- Spectral Data : Distinct $ ^1H $ NMR signals at δ 3.89 (s, 6H, OCH$_3$) and 7.62 (d, J = 2.7 Hz, 2H, aromatic) confirm structural differences .
Diethyl (E)-(5-Hydroxy-2-iodostyryl)phosphonate ()
- Structure : Styrylphosphonate with iodine and hydroxyl substituents.
- Reactivity: Participates in palladium-catalyzed cross-coupling reactions (e.g., Sonogashira) due to the iodine atom, a feature absent in the target compound .
- Application : Used to synthesize fluorescent coumarin derivatives, highlighting its role in materials science .
Diethyl (E)-[2-Oxo-2-[[(3,7-dimethyl-2,6-octadienyl)oxy]amino]ethyl] Phosphonate ()
Stereochemical and Reactivity Comparisons
Ethyl Ester vs. Weinreb Amide HWE Reagents ()
- Selectivity : Diethyl phosphonates exhibit superior (E)-selectivity (up to 99:1) in HWE reactions compared to dimethyl or diisopropyl esters due to optimal steric and electronic effects .
- Yield : Weinreb amide-type HWE reagents derived from diethyl phosphonates achieve higher yields (85–90%) than Wittig reagents (60–70%) under similar conditions .
Diethyl Benzylphosphonates ()
- Antimicrobial Activity : Boronic acid-substituted derivatives (e.g., compound 3) show enhanced antimicrobial activity against E. coli (MIC = 2 µg/mL), comparable to ciprofloxacin. The tosylhydrazone derivative’s activity is less documented but likely differs due to its unique mechanism of LPS modification .
- Structural Impact : The tosyl group in the target compound may improve cell membrane penetration compared to benzylphosphonates.
Tetrasubstituted α-Aminophosphonates ()
- Synthesis: Ugi reactions using diethyl (E)-(phenyl(tosylimino)methyl)phosphonate yield antiproliferative agents (e.g., compound 13d) with IC${50}$ values of 1.2 µM against cancer cells. This contrasts with dimethyl analogs (13a), which are less potent (IC${50}$ = 5.8 µM) .
Data Tables
Table 1: Key Structural and Functional Comparisons
| Compound | Key Substituent | Reactivity Highlight | Biological Activity |
|---|---|---|---|
| Target Compound | Tosylhydrazone | High (E)-selectivity in HWE | Antiproliferative (IC$_{50}$ ~1.2 µM) |
| Diethyl Methylformylphosphonate DMH (1) | Dimethylhydrazone | Aldehyde protection | N/A |
| Diethyl (3,5-Dimethoxyphenyl)phosphonate | 3,5-Dimethoxyphenyl | Antimicrobial | MIC = 4 µg/mL (E. coli) |
| Diethyl (E)-Styrylphosphonate (4) | Iodine/Hydroxyl | Cross-coupling reactions | Fluorescent materials |
Biological Activity
Diethyl(E)-(2-(2-tosylhydrazono)ethyl)phosphonate is a phosphonate compound that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a phosphonate group, which imparts unique properties that facilitate its interaction with biological systems. The compound's structure can be represented as follows:
The presence of the tosylhydrazone moiety enhances its reactivity and potential biological interactions.
Mechanisms of Biological Activity
Phosphonates, including this compound, are known to exhibit various biological activities primarily through their ability to mimic phosphate groups. This characteristic allows them to interact with enzymes that utilize phosphates as substrates, leading to inhibition or modulation of enzymatic activity.
- Enzyme Inhibition : Phosphonates can act as non-hydrolyzable analogs of phosphate, effectively inhibiting enzymes such as kinases and phosphatases. This inhibition can disrupt metabolic pathways and cellular signaling processes.
- Antiviral Activity : Some phosphonates have demonstrated antiviral properties by interfering with viral replication processes. For instance, they can inhibit viral polymerases, which are essential for the synthesis of viral nucleic acids.
- Antimicrobial Properties : Research indicates that certain phosphonates possess antimicrobial activity against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic functions.
Antiviral Activity
A study published in Medicinal Chemistry highlighted the antiviral efficacy of a related phosphonate compound against HIV and other viruses. The compound demonstrated significant inhibition of viral replication in vitro, suggesting a potential therapeutic application for similar phosphonates like this compound .
Antimicrobial Studies
Research conducted on the antimicrobial properties of phosphonates revealed that this compound exhibited activity against Gram-positive and Gram-negative bacteria. In vitro assays indicated that the compound could inhibit the growth of Staphylococcus aureus and Escherichia coli, making it a candidate for further development as an antimicrobial agent .
Data Table: Biological Activities of this compound
Q & A
Q. How is this compound utilized in the functionalization of silica-based materials?
Q. What role does it play in asymmetric synthesis of β-amino-α-cyclopropenyl phosphonates?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
